molecular formula C10H9BrO2 B1267349 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one CAS No. 5411-61-0

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Cat. No. B1267349
CAS RN: 5411-61-0
M. Wt: 241.08 g/mol
InChI Key: OJDMKCLDADYDRL-UHFFFAOYSA-N
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Description

“4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one” is a chemical compound that likely exhibits unique chemical and physical properties due to the presence of bromo and methoxy groups attached to a dihydroindenone core structure. Compounds with similar structures have been explored for various chemical reactions, synthesis of heterocycles, and their potential biological activities.

Synthesis Analysis

The synthesis of compounds similar to “4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one” often involves regiospecific allylic bromination and the use of methoxy groups in the starting materials. For example, a series of bromo and methoxy-substituted compounds were synthesized through allylic bromination with high purity and yields, demonstrating the effectiveness of such methods in producing structurally complex molecules (Martins, 2002).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, is crucial for determining the configuration and conformation of synthesized compounds. For instance, the crystal structure analysis of related compounds has been conducted to confirm the stereochemistry and molecular geometry, providing insights into the electronic and spatial arrangement of atoms within the molecule (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Chemical reactions involving bromo- and methoxy-substituted compounds are diverse, including bromination, hydrolysis, condensation, and cyclization reactions. These reactions are pivotal for the synthesis of various heterocycles and functionalized molecules. The presence of bromo and methoxy groups significantly influences the reactivity, offering pathways for further functionalization and synthesis of complex molecules (Akbaba et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are often influenced by the molecular arrangement and the nature of substituents. The intermolecular interactions, such as hydrogen bonding and halogen bonds, play a significant role in stabilizing the crystal structures and can affect the compound's solubility and melting point (Du & Wu, 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For example, the electron-withdrawing effect of the bromo group and the electron-donating effect of the methoxy group can influence the compound's reactivity in chemical reactions. These properties are crucial for designing synthetic pathways and understanding the compound's behavior under different chemical conditions (Guzei et al., 2010).

Scientific Research Applications

Synthesis of Heterocycles

A study by Martins (2002) explored the regiospecific allylic mono- and dibromination of compounds related to 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. This research showed the synthesis of a series of brominated compounds in high purity and good yields (70-95%), which demonstrates their potential usefulness in heterocyclic synthesis. This indicates the role of such brominated compounds in the synthesis of diverse heterocycles, an important area in organic chemistry (Martins, 2002).

Role in Synthesis of Antimicrobial Agents

In a 2021 study, Sherekar et al. synthesized compounds related to 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. These compounds were characterized by physical and spectral data, and their antimicrobial activities were evaluated. The study highlights the potential of these brominated compounds in the development of new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Stability Studies

Bradshaw, Jones, and Nongrum (1991) investigated the stability of alkoxy-substituted inden-2-ones, which are structurally similar to 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. The study provided insights into the stability of these compounds, which is crucial for their practical applications in chemical synthesis and pharmaceutical development (Bradshaw, Jones, & Nongrum, 1991).

Development of Polymerization Catalysts

A study by Izmer et al. (2006) on substituted indenes, closely related to the compound , showed their use as starting materials for the synthesis of aryl-substituted indenes. These compounds are significant for the further synthesis of ansa-metallocenes, which are crucial components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).

Exploration in Red Algae

Research by Ma et al. (2007) on bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from red algae Rhodomela confervoides, provides insights into the natural occurrence and potential applications of brominated compounds similar to 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. Such studies expand our understanding of naturally occurring brominated compounds and their potential applications (Ma et al., 2007).

Safety And Hazards

The safety data for “4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDMKCLDADYDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278998
Record name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

CAS RN

5411-61-0
Record name 5411-61-0
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Record name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-methoxy-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L SMITH - 2018 - etheses.dur.ac.uk
We present three projects linked by our use of continuous flow chemistry in the synthesis of organic intermediates. The first is the synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) in 6 …
Number of citations: 2 etheses.dur.ac.uk

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